molecular formula C20H22O6 B1683670 Triptonide CAS No. 38647-11-9

Triptonide

Cat. No. B1683670
CAS RN: 38647-11-9
M. Wt: 358.4 g/mol
InChI Key: SWOVVKGLGOOUKI-ZHGGVEMFSA-N
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Description

Triptonide is a chemical compound found in Tripterygium wilfordii, a plant used in traditional Chinese medicine . It is an abietane-type diterpenoid . A 2021 trial in mice and monkeys suggested that triptonide may offer a reversible male contraceptive .


Synthesis Analysis

An efficient and scalable total synthesis of (−)-Triptonide has been accomplished based on a metal-catalyzed hydrogen atom transfer (MHAT)-initiated radical cyclization . During the optimization of the key step, it was discovered that blue LEDs significantly promoted the efficiency of reaction initiated by Co (TPP)-catalyzed MHAT .


Molecular Structure Analysis

Triptonide has a molecular formula of C20H22O6 . It is a cyclic ketone, an organic heteroheptacyclic compound, a diterpene triepoxide, and a butenolide . The structure of triptonide includes a tri-epoxy group and α, β -unsaturated lactone moiety .


Chemical Reactions Analysis

In the biosynthesis of triptonide, cytochrome P450s from the CYP71BE subfamily catalyze an unprecedented 18 (4→3) methyl shift . In combination with two CYPs of the CYP82D subfamily, four CYPs from T. wilfordii are shown to constitute the minimal set of biosynthetic genes that enables triptonide biosynthesis .


Physical And Chemical Properties Analysis

Triptonide has a molecular weight of 358.4 g/mol . It is a diterpene triepoxide that is triptobenzene K in which the acylhydroquinone moiety has undergone oxidation to the corresponding triepoxyketone derivative .

Scientific Research Applications

Inhibition of Wnt/β-Catenin Signaling

Triptonide has been found to effectively inhibit the Wnt/β-catenin signaling pathway, which is abnormally activated in many diseases, including cancer. It targets the C-terminal transcription domain of β-catenin, showing potential therapeutic implications for Wnt-dependent cancers (Chinison et al., 2016).

Binding to Protein Targets

Research involving computational prediction and experimental validation suggests that Triptonide, along with its analogues triptolide and triptriolide, binds to certain proteins with weak affinity. This includes the human estrogen receptor alpha, indicating potential applications in exploring new therapeutic targets and understanding the mechanism of action of these compounds (Liu et al., 2015).

Anti-cancer Properties

Triptonide exhibits potent anti-cancer properties across various cancer types. For example, it has shown effectiveness against nasopharyngeal carcinoma cells by disrupting Lnc-RNA THOR-IGF2BP1 signaling, indicating a novel mechanism for cancer therapy (Wang et al., 2019). Additionally, it suppresses gastric tumor growth and metastasis through inhibition of oncogenic Notch1 and NF-κB signaling pathways (Xiang et al., 2019).

Anti-inflammatory and Immunosuppressive Actions

Triptonide has been shown to have anti-inflammatory and immunosuppressive actions, inhibiting auricle inflammation, capillary permeability, and reducing T-lymphocytes percentage in mice. These findings suggest potential applications in the treatment of inflammatory and autoimmune diseases (Wang Feng-juan, 2006).

Analytical Applications

Analytical methods have been developed for the determination of Triptonide in Tripterygium wilfordii Hook F., utilizing techniques such as cloud point extraction combined with micellar electrokinetic capillary chromatography. These methods enable the accurate measurement of Triptonide, facilitating research and quality control of medicinal preparations containing this compound (Wu et al., 2008).

Safety And Hazards

Triptonide is safe for use as a male contraceptive. Either short- or long-term triptonide treatment causes no discernable systematic toxic side effects based on histological examination of vital organs in mice and hematological and serum biochemical analyses in monkeys .

properties

IUPAC Name

(1S,2S,4S,5S,7S,9S,11S,13S)-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-ene-8,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14H,4-7H2,1-3H3/t11-,12-,13-,14-,17-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOVVKGLGOOUKI-ZHGGVEMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2=O)O7)COC6=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4(C2=O)O7)COC6=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317412
Record name (-)-Triptonide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triptonide

CAS RN

38647-11-9
Record name (-)-Triptonide
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Record name Triptonide
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Record name Triptonide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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